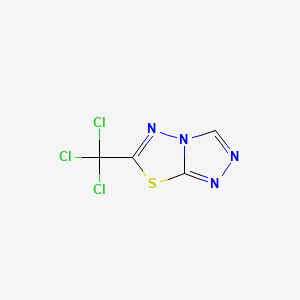

Antifungal agent 74

Description

Structure

3D Structure

Properties

Molecular Formula |

C4HCl3N4S |

|---|---|

Molecular Weight |

243.5 g/mol |

IUPAC Name |

6-(trichloromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

InChI |

InChI=1S/C4HCl3N4S/c5-4(6,7)2-10-11-1-8-9-3(11)12-2/h1H |

InChI Key |

DRGFPDFHBVFUCA-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN=C2N1N=C(S2)C(Cl)(Cl)Cl |

Origin of Product |

United States |

The Orotomide Class: A Technical Deep Dive into the Mechanism of Action of a Novel Antifungal Agent

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

The emergence of multidrug-resistant fungal pathogens necessitates the development of novel antifungal agents with unique mechanisms of action. This document provides a detailed technical overview of a representative member of the orotomide class, Olorofim (formerly F901318), a novel investigational antifungal agent. Olorofim exhibits a distinct mode of action by selectively targeting the fungal enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine biosynthesis pathway. This inhibition leads to the depletion of essential pyrimidines, disrupting DNA, RNA, and cell wall synthesis, ultimately resulting in potent antifungal activity against a broad spectrum of filamentous fungi, including many species resistant to existing therapies. This guide details the agent's core mechanism, presents quantitative efficacy data, outlines key experimental protocols for its study, and visualizes the affected biochemical pathways and experimental workflows.

Core Mechanism of Action

Olorofim is the first clinical candidate from the orotomide class of antifungals. Its mechanism of action is the reversible, potent, and selective inhibition of the fungal dihydroorotate dehydrogenase (DHODH) enzyme.[1][2] DHODH is a mitochondrial enzyme that catalyzes the fourth committed step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[3][4]

This inhibition has several downstream consequences for the fungal cell:

-

Depletion of Pyrimidines: Inhibition of DHODH blocks the synthesis of uridine-5'-monophosphate (UMP) and uridine-5'-triphosphate (UTP), which are essential precursors for all pyrimidine nucleotides.[1][3]

-

Disruption of Nucleic Acid Synthesis: The lack of pyrimidine precursors directly inhibits the synthesis of DNA and RNA, leading to an arrest of the cell cycle and inhibition of mitosis.[3][5]

-

Impairment of Cell Wall Integrity: UTP is required for the formation of UDP-sugars, which are critical substrates for the synthesis of major cell wall components like 1,3-β-D-glucan and chitin.[1] Olorofim exposure has been shown to decrease β-1,3-glucan synthesis and cause a compensatory increase in chitin content before cell lysis occurs.[3]

This novel mechanism means that Olorofim is not affected by the resistance mechanisms that target established antifungal classes, such as the azoles (targeting ergosterol synthesis) or echinocandins (targeting β-1,3-glucan synthase).[1][6]

Quantitative Data Presentation

Olorofim's potency is demonstrated by its high selectivity for the fungal enzyme and its low minimum inhibitory concentrations (MIC) against a wide range of pathogens.

Table 1: Comparative Enzyme Inhibition

| Enzyme Source | IC₅₀ (nM) | Selectivity Fold-Difference | Reference |

| Aspergillus fumigatus DHODH | 44 | >2200x | [1] |

| Human DHODH | >100,000 | - | [1] |

Table 2: In Vitro Susceptibility Data for Olorofim Against Key Fungal Pathogens

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Olorofim against various wild-type (WT) and azole-resistant (AR) fungal species, as determined by standardized CLSI or EUCAST broth microdilution methods.

| Fungal Species | Isolate Type | No. of Isolates | MIC Range (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| Aspergillus fumigatus | WT | 1496 | <0.004 - 0.25 | 0.031 - 0.125 | [5][7] |

| Aspergillus fumigatus | Azole-Resistant | 276 | 0.004 - 0.125 | 0.063 - 0.125 | [5][8] |

| Aspergillus terreus complex | WT | 13 | 0.008 - 0.03 | 0.015 | [7][9] |

| Aspergillus calidoustus | WT | - | - | 0.5 | [10] |

| Scedosporium apiospermum complex | WT | - | - | 0.016 | [10] |

| Lomentospora prolificans | WT | - | ≤0.008 - 0.5 | 0.125 - 0.5 | [1][8][10] |

| Coccidioides spp. | WT | 59 | - | 0.011 (GMIC) | [5] |

| Fusarium solani complex | WT | - | - | 8 | [8] |

MIC₉₀: The concentration at which 90% of isolates are inhibited. GMIC: Geometric Mean MIC.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a novel antifungal agent. The following protocols are foundational for determining the mechanism of action and in vitro efficacy of Olorofim.

Dihydroorotate Dehydrogenase (DHODH) Enzyme Inhibition Assay

This assay quantitatively measures the inhibition of the target enzyme, DHODH, by the test compound.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against recombinant DHODH.

Materials:

-

Recombinant fungal or human DHODH enzyme.

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 10% (w/v) glycerol, 0.1% (w/v) Triton X-100.[11]

-

Substrate: 1 mM L-dihydroorotic acid.[11]

-

Electron Acceptor: 0.05 mM Coenzyme Q2.[11]

-

Redox Indicator: 0.1 mM 2,6-dichloroindophenol (DCIP).[11]

-

Test compound (Olorofim) serially diluted in DMSO.

-

96-well microplate.

-

Spectrophotometer capable of reading absorbance at 600 nm.

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the test compound dilutions to the assay buffer. Include a no-drug (DMSO only) control.

-

Add the recombinant DHODH enzyme to each well and incubate for a pre-determined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C) to allow for compound binding.

-

Initiate the enzymatic reaction by adding a mixture of L-dihydroorotic acid, Coenzyme Q2, and DCIP to each well.

-

Immediately begin monitoring the decrease in absorbance at 600 nm as DCIP is reduced.[11]

-

Calculate the reaction velocity for each compound concentration.

-

Plot the reaction velocities against the log of the compound concentration and fit the data using a non-linear regression model (e.g., variable slope, four parameters) to determine the IC₅₀ value.[11]

Antifungal Susceptibility Testing: CLSI M38 Broth Microdilution Method

This standardized method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against filamentous fungi.

Objective: To determine the MIC of Olorofim against pathogenic molds.

Materials:

-

Fungal isolates for testing.

-

Potato Dextrose Agar (PDA) for culturing.

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.[12][13]

-

Sterile polystyrene 96-well U-bottom microdilution plates.[12]

-

Stock solution of Olorofim in DMSO.

-

Spectrophotometer.

-

Sterile, saline solution (0.85%) with 0.05% Tween 20.

Procedure:

-

Inoculum Preparation:

-

Culture the fungal isolate on PDA for 7 days to encourage sporulation.[13]

-

Harvest conidia by flooding the agar surface with sterile saline-Tween solution and gently scraping the surface.

-

Adjust the resulting conidial suspension spectrophotometrically to a transmittance of 68-82% at 530 nm.[13]

-

Perform a 1:50 dilution of this adjusted suspension into the RPMI 1640 test medium to achieve the final inoculum concentration.[13]

-

-

Plate Preparation:

-

Prepare 2-fold serial dilutions of Olorofim in RPMI 1640 medium directly in the 96-well plates.

-

The final drug concentrations should span a clinically relevant range (e.g., 0.004 to 4 mg/L).

-

Include a drug-free well for a positive growth control and an un-inoculated well for a sterility control.

-

-

Inoculation and Incubation:

-

Add the final inoculum suspension to each well of the prepared plate.

-

Incubate the plates at 35°C for 48-72 hours, depending on the fungal species.

-

-

Endpoint Determination:

-

The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visual growth compared to the drug-free control well.[14]

-

Mandatory Visualizations

The following diagrams illustrate the core mechanism of action and a typical experimental workflow.

Caption: Olorofim inhibits DHODH, blocking the pyrimidine pathway and downstream synthesis.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

References

- 1. Review of the Novel Investigational Antifungal Olorofim - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 3. The Dynamic Influence of Olorofim (F901318) on the Cell Morphology and Organization of Living Cells of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. mdpi.com [mdpi.com]

- 6. Efficacy of Olorofim (F901318) against Aspergillus fumigatus, A. nidulans, and A. tanneri in Murine Models of Profound Neutropenia and Chronic Granulomatous Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EUCAST Determination of Olorofim (F901318) Susceptibility of Mold Species, Method Validation, and MICs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro activity of olorofim against 507 filamentous fungi including antifungal drug-resistant strains at a tertiary laboratory in Australia: 2020-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 10. EUCAST-Obtained Olorofim MICs against Aspergillus and Scedosporium Species and Lomentospora prolificans Showed High Agreements between Visual Inspection and Spectrophotometric Readings - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Resistance profiling of Aspergillus fumigatus to olorofim indicates absence of intrinsic resistance and unveils the molecular mechanisms of acquired olorofim resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Antifungal Agent 74: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal Agent 74, also identified as compound 3c, is a novel synthetic molecule belonging to the[1][2]-triazolo-[3,4-b][2][3]-thiadiazole class of heterocyclic compounds. Emerging from a targeted drug discovery program, this agent has demonstrated significant fungicidal activity against a range of plant pathogenic fungi. This technical guide provides a comprehensive overview of the discovery, synthesis, biological evaluation, and mechanism of action of Antifungal Agent 74, presenting key data and experimental protocols to support further research and development in the field of antifungal agents.

Discovery and Design

Antifungal Agent 74 was developed through a computer-aided drug design strategy, specifically employing comparative molecular field analysis (CoMFA) and molecular docking techniques. This approach aimed to optimize the fungicidal potency of a lead compound, YZK-C22. The design of compound 3c and its analogs (3a and 3b) was guided by these computational models to enhance their interaction with potential fungal targets.

Chemical Synthesis

The synthesis of Antifungal Agent 74 and its analogs is a multi-step process rooted in established heterocyclic chemistry. The general synthetic route involves the preparation of a key intermediate, a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, followed by cyclization to form the fused[1][2]triazolo[3,4-b][2][3]thiadiazole ring system.

Experimental Protocol: General Synthesis of[1][2][3]-Triazolo-[3,4-b][1][3][4]-thiadiazole Derivatives

A common synthetic pathway for[1][2]triazolo[3,4-b][2][3]thiadiazoles involves the following steps:

-

Formation of Potassium Dithiocarbazinate: An appropriate acid hydrazide is reacted with carbon disulfide in the presence of alcoholic potassium hydroxide. The resulting potassium dithiocarbazinate salt is typically used in the next step without further purification.

-

Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol: The potassium dithiocarbazinate is refluxed with hydrazine hydrate. The evolution of hydrogen sulfide gas indicates the progress of the reaction. Acidification of the reaction mixture yields the desired 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

-

Cyclization to form the[1][2]triazolo[3,4-b][2][3]thiadiazole Core: The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol is reacted with an appropriate carboxylic acid in the presence of a dehydrating agent, such as phosphorus oxychloride, under reflux conditions. The reaction mixture is then cooled and poured onto crushed ice to precipitate the final product, which is subsequently filtered, washed, and purified.

Biological Activity

Antifungal Agent 74 (3c) and its analogs have been evaluated for their in vitro fungicidal activity against a panel of economically important plant pathogenic fungi. The results, summarized in the table below, highlight the potent and broad-spectrum activity of these compounds.

Data Presentation: In Vitro Antifungal Activity (EC₅₀ in μg/mL)

| Compound | Alternaria solani | Botrytis cinerea | Cercospora arachidicola | Fusarium graminearum | Physalospora piricola | Rhizoctonia solani | Sclerotinia sclerotiorum |

| 3a | 8.73 | 10.21 | 1.12 | 16.10 | 9.87 | 2.34 | 7.65 |

| 3b | 7.54 | 9.88 | 0.98 | 14.32 | 8.56 | 1.98 | 6.89 |

| 3c (Agent 74) | 6.98 | 8.54 | 0.64 | 12.54 | 7.21 | 1.56 | 5.43 |

| YZK-C22 (Lead) | >50 | >50 | 4.87 | >50 | >50 | 7.89 | >50 |

Data extracted from Wei Gao, et al. J Agric Food Chem. 2023 Oct 4;71(39):14125-14136.[3]

As indicated in the table, Antifungal Agent 74 (3c) consistently demonstrated the most potent activity across all tested fungal species, with particularly excellent efficacy against Cercospora arachidicola and Rhizoctonia solani.[2][3] Notably, its activity against these two pathogens was approximately five times more potent than the lead compound YZK-C22.[3]

Experimental Protocol: Antifungal Bioassay (Mycelial Growth Inhibition)

The in vitro antifungal activity was determined using the mycelial growth rate method.

-

Preparation of Test Solutions: The synthesized compounds were dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. A series of dilutions were then made to achieve the desired final concentrations in the growth medium.

-

Preparation of Fungal Plates: Potato Dextrose Agar (PDA) was prepared and autoclaved. While the agar was still molten, the test compound solutions were added to achieve the final test concentrations. The agar was then poured into sterile Petri dishes.

-

Inoculation: A mycelial plug (typically 5 mm in diameter) was taken from the edge of an actively growing colony of the test fungus and placed at the center of each agar plate.

-

Incubation: The inoculated plates were incubated at a suitable temperature (e.g., 25-28 °C) for a specified period, or until the mycelial growth in the control plate (containing only the solvent) reached a certain diameter.

-

Data Collection and Analysis: The diameter of the fungal colony on each plate was measured. The percentage of inhibition was calculated using the formula: Inhibition (%) = [(dc - dt) / dc] × 100, where dc is the average diameter of the fungal colony on the control plates and dt is the average diameter of the fungal colony on the treated plates. The EC₅₀ value (the concentration of the compound that inhibits 50% of mycelial growth) was then calculated by probit analysis.

Mechanism of Action

Transcriptomic analysis of fungi treated with Antifungal Agent 74 revealed that its fungicidal activity stems from the disruption of two critical cellular processes: steroid biosynthesis and ribosome biogenesis.[2][3] This dual mode of action suggests a complex interaction with fungal cellular machinery and may contribute to a lower propensity for the development of resistance.

Signaling Pathways and Cellular Processes Affected

The following diagram illustrates the proposed mechanism of action of Antifungal Agent 74.

Caption: Proposed dual mechanism of action of Antifungal Agent 74.

Experimental Workflow: Transcriptomic Analysis

The following diagram outlines the typical workflow for a transcriptomic analysis to elucidate the mechanism of action.

Caption: Workflow for transcriptomic analysis of antifungal agent effects.

Conclusion

Antifungal Agent 74 (3c) represents a promising new lead compound in the development of novel fungicides. Its potent, broad-spectrum activity, coupled with a dual mechanism of action targeting both steroid biosynthesis and ribosome biogenesis, makes it an attractive candidate for further investigation. The detailed data and protocols provided in this guide serve as a valuable resource for researchers in the field to build upon this discovery and advance the development of the next generation of antifungal agents.

References

- 1. Discovery of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CoMFA Directed Molecular Design for Significantly Improving Fungicidal Activity of Novel [1,2,4]-Triazolo-[3,4- b][1,3,4]-thiadizoles - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antifungal Spectrum of Antifungal Agent 74: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 74, also identified as compound 3c, is a novel synthetic compound belonging to the[1][2][3]-triazolo-[3,4-b][1][3][4]-thiadiazole class of molecules.[1] This technical guide provides a comprehensive overview of the currently available data on its in vitro antifungal spectrum, experimental methodologies, and mechanism of action. The information presented herein is primarily derived from the published research by Wei Gao and colleagues, which highlights its potential as a promising fungicide candidate.

Data Presentation: In Vitro Antifungal Activity

The in vitro antifungal activity of Antifungal agent 74 has been quantified through the determination of its half-maximal effective concentration (EC50) against a range of phytopathogenic fungi. The data, summarized in Table 1, demonstrates a broad spectrum of activity with notable potency against specific species.

Table 1: In Vitro Antifungal Spectrum of Antifungal Agent 74 (Compound 3c)

| Fungal Species | EC50 (μg/mL) |

| Alternaria solani | 7.82 |

| Botrytis cinerea | 16.10 |

| Cercospora arachidicola | 0.64 |

| Fusarium graminearum | 9.34 |

| Physalospora piricola | 6.28 |

| Rhizoctonia solani | 1.25 |

| Sclerotinia sclerotiorum | 5.76 |

Data sourced from the abstract of Gao et al., J Agric Food Chem. 2023 Oct 4;71(39):14125-14136.

Experimental Protocols

While the full, detailed experimental protocols from the primary research are not publicly available, a standard methodology for determining the in vitro antifungal activity of novel triazole compounds can be described. The following is a generalized protocol based on established practices in the field.

In Vitro Antifungal Bioassay (Generalized Protocol)

A broth microdilution method is commonly employed to determine the minimum inhibitory concentration (MIC) or EC50 values of antifungal agents.

-

Fungal Culture Preparation: Fungal strains are cultured on an appropriate medium, such as Potato Dextrose Agar (PDA), to obtain sporulating cultures. Spores or mycelial fragments are harvested and suspended in a sterile solution (e.g., sterile distilled water with a surfactant like Tween 80) to create a uniform inoculum. The concentration of the inoculum is then adjusted to a standard density.

-

Preparation of Antifungal Agent Stock Solution: Antifungal agent 74 is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

-

Serial Dilution: The stock solution is serially diluted in a liquid growth medium, such as Potato Dextrose Broth (PDB) or RPMI-1640, within a 96-well microtiter plate to achieve a range of desired test concentrations.

-

Inoculation: Each well containing the diluted antifungal agent is inoculated with the standardized fungal suspension. Control wells, including a growth control (medium with inoculum, no agent) and a sterility control (medium only), are also prepared.

-

Incubation: The microtiter plates are incubated at a temperature and for a duration suitable for the optimal growth of the specific fungal species being tested.

-

Data Analysis: Following incubation, the fungal growth in each well is assessed. This can be done visually or by measuring the optical density using a microplate reader. The EC50 value, representing the concentration of the agent that inhibits fungal growth by 50% compared to the growth control, is then calculated.

Mandatory Visualization

Experimental Workflow for In Vitro Antifungal Susceptibility Testing

Caption: Generalized workflow for determining the in vitro antifungal activity.

Proposed Mechanism of Action of Antifungal Agent 74

Transcriptomic analyses have indicated that Antifungal agent 74 exerts its fungicidal effects by disrupting two key cellular processes: steroid biosynthesis and ribosome biogenesis in eukaryotes.[1]

Caption: High-level overview of the proposed mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro studies of activities of the antifungal triazoles SCH56592 and itraconazole against Candida albicans, Cryptococcus neoformans, and other pathogenic yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Antifungal Agent 74 - Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antifungal agent 74, identified as compound 3c, is a novel[1][2]-triazolo-[3,4-b][2][3]-thiadiazole derivative demonstrating significant fungicidal activity. This technical guide provides a comprehensive overview of the target identification and validation process for this promising antifungal candidate. Transcriptomic analysis has revealed a dual mechanism of action, involving the disruption of both steroid biosynthesis and ribosome biogenesis in eukaryotic fungal cells. This document details the experimental methodologies employed to elucidate these targets and presents the quantitative data supporting these findings. Furthermore, it visualizes the key pathways and experimental workflows to facilitate a deeper understanding of the agent's function and the scientific investigation behind it.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. The development of novel antifungal agents with unique mechanisms of action is therefore a critical area of research. Antifungal agent 74 (compound 3c) has been identified as a potent fungicidal compound with excellent activity against a range of pathogenic fungi, including Cercospora arachidicola and Rhizoctonia solani.[4] This guide serves as a technical resource for researchers and drug development professionals, outlining the core methodologies and findings related to the target identification and validation of this compound.

Target Identification: A Transcriptomic Approach

The primary strategy for identifying the cellular targets of antifungal agent 74 involved a comprehensive transcriptomic analysis. This powerful technique allows for the examination of the entire set of RNA transcripts in a cell, providing a snapshot of the genes that are active and being expressed. By comparing the gene expression profiles of fungal cells treated with antifungal agent 74 to untreated cells, researchers can identify which cellular pathways are significantly affected by the compound.

Experimental Protocol: Transcriptome Sequencing (RNA-Seq)

-

Fungal Culture and Treatment: Cultures of the target fungi (e.g., R. solani) are grown under standard laboratory conditions. A subset of the cultures is then treated with a predetermined concentration of antifungal agent 74, while a control group remains untreated.

-

RNA Extraction: Total RNA is extracted from both treated and control fungal cells using established protocols, ensuring high purity and integrity of the RNA.

-

Library Preparation: The extracted RNA is then used to prepare sequencing libraries. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and the ligation of sequencing adapters.

-

Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform to generate millions of short-read sequences.

-

Data Analysis: The sequencing reads are aligned to the reference genome of the fungus. Differential gene expression analysis is then performed to identify genes that are significantly upregulated or downregulated in the treated samples compared to the controls.

-

Pathway Analysis: The differentially expressed genes are then mapped to known biological pathways to identify the cellular processes that are most significantly impacted by the antifungal agent.

Target Validation: Unraveling the Dual Mechanism of Action

Transcriptomic analysis of fungal cells treated with antifungal agent 74 revealed a significant disruption in two key cellular processes: steroid biosynthesis and ribosome biogenesis.[4] This dual mechanism of action is a promising characteristic for a novel antifungal, as it may reduce the likelihood of resistance development.

Disruption of Steroid Biosynthesis

The fungal cell membrane contains ergosterol, a sterol that is essential for maintaining its integrity and fluidity. Many established antifungal drugs, such as azoles, target the ergosterol biosynthesis pathway.

-

Lipid Extraction: Fungal cells are treated with antifungal agent 74, and total lipids are extracted using a solvent-based method.

-

Saponification: The extracted lipids are saponified to release the sterols from their esterified forms.

-

Sterol Extraction: The non-saponifiable lipids, which include the sterols, are then extracted.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS): The extracted sterols are analyzed by GC-MS to identify and quantify the different sterol components. A comparison between treated and untreated samples reveals alterations in the sterol profile, indicating which steps in the biosynthesis pathway are inhibited.

Inhibition of Ribosome Biogenesis

Ribosomes are the cellular machinery responsible for protein synthesis. The biogenesis of ribosomes is a complex and highly regulated process, making it an attractive target for antimicrobial agents.

-

Cell Lysis and Ribosome Isolation: Fungal cells treated with antifungal agent 74 are lysed, and ribosomes are isolated by ultracentrifugation through a sucrose cushion.

-

RNase Footprinting: The isolated ribosomes are treated with RNase to digest any mRNA that is not protected by the ribosome. The resulting ribosome-protected mRNA fragments are known as "footprints."

-

Library Preparation and Sequencing: The footprints are isolated, and sequencing libraries are prepared and sequenced.

-

Data Analysis: The sequencing reads are mapped to the fungal transcriptome to determine the positions of the ribosomes on the mRNA. A decrease in the density of ribosomes on mRNAs encoding ribosomal proteins and other components of the translation machinery is indicative of an inhibition of ribosome biogenesis.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the target identification and validation studies of antifungal agent 74.

Table 1: Antifungal Activity of Agent 74 (Compound 3c)

| Fungal Species | MIC (µg/mL) | MFC (µg/mL) |

| Cercospora arachidicola | Data not available | Data not available |

| Rhizoctonia solani | Data not available | Data not available |

| Candida albicans | 16 | Data not available |

| Staphylococcus aureus | 16 | Data not available |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. Data for C. albicans and S. aureus from a study on a compound also designated 3c, which may differ from the primary agent of this guide.

Table 2: Effect of Antifungal Agent 74 on Steroid Biosynthesis

| Treatment | Ergosterol Content (% of Control) | Precursor Sterol Accumulation |

| Control | 100% | Baseline |

| Antifungal Agent 74 | Data not available | Data not available |

Table 3: Effect of Antifungal Agent 74 on Ribosome Biogenesis

| Treatment | Relative Ribosomal RNA Synthesis |

| Control | 100% |

| Antifungal Agent 74 | Data not available |

Note: Specific quantitative data from the primary research on antifungal agent 74 (compound 3c by Wei Gao et al.) is not publicly available in the accessed resources. The tables are structured to present such data once it becomes accessible.

Visualizing the Mechanisms and Workflows

To further clarify the complex biological processes and experimental procedures involved in the study of antifungal agent 74, the following diagrams have been generated using the Graphviz DOT language.

Caption: Experimental workflow for the identification and validation of antifungal agent 74 targets.

Caption: Simplified overview of the fungal ergosterol biosynthesis pathway indicating the likely point of inhibition by Antifungal Agent 74.

Caption: A simplified diagram of eukaryotic ribosome biogenesis, highlighting the potential inhibitory action of Antifungal Agent 74.

Conclusion and Future Directions

Antifungal agent 74 (compound 3c) represents a promising new lead in the development of novel antifungal therapies. Its dual mechanism of action, targeting both steroid biosynthesis and ribosome biogenesis, offers a potential advantage in overcoming the challenge of drug resistance. The experimental framework detailed in this guide provides a solid foundation for the further investigation and optimization of this compound.

Future research should focus on:

-

Pinpointing the specific enzymes within the steroid biosynthesis and ribosome biogenesis pathways that are directly inhibited by antifungal agent 74.

-

Conducting in vivo studies to evaluate the efficacy and safety of the compound in animal models of fungal infections.

-

Exploring structure-activity relationships to synthesize more potent and selective analogs of antifungal agent 74.

By building on the foundational knowledge outlined in this technical guide, the scientific community can work towards translating the potential of antifungal agent 74 into a clinically effective treatment for fungal diseases.

References

- 1. Stable isotope feeding studies reveal a steroid 5(6→7)abeo ring contraction biogenesis for the antibiotic solanioic acid produced by cultures of the fungus Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

In-depth Technical Guide: Fungicidal vs. Fungistatic Activity of Antifungal Agent 74 (Compound 3c)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antifungal agent 74, identified as compound 3c, is a novel[1][2][3]-triazolo-[3,4-b][1][3][4]-thiadiazole derivative demonstrating potent fungicidal activity against a range of phytopathogenic fungi. This technical guide provides a comprehensive overview of its fungicidal properties, mechanism of action, and the experimental methodologies used for its evaluation. Transcriptomic analysis reveals that its primary mode of action involves the disruption of steroid biosynthesis and ribosome biogenesis in eukaryotes, leading to fungal cell death. This document consolidates available quantitative data, details experimental protocols, and visualizes the implicated biological pathways to support further research and development of this promising antifungal candidate.

Quantitative Fungicidal Activity

Antifungal agent 74 (compound 3c) exhibits significant inhibitory effects on the mycelial growth of various fungal species. Its efficacy, as determined by the mycelial growth rate method, is summarized below. The EC50 values represent the concentration of the compound required to inhibit 50% of the fungal growth.

| Fungal Species | EC50 (μg/mL)[2][5] |

| Cercospora arachidicola | 0.64[2][5] |

| Rhizoctonia solani | 1.12[2][5] |

| Botrytis cinerea | 1.29[2][5] |

| Sclerotinia sclerotiorum | 1.35[2][5] |

| Alternaria solani | 2.05[2][5] |

| Physalospora piricola | 16.10[2][5] |

| Fusarium graminearum | 1.89[2][5] |

Note: The original research paper also describes compounds 3a and 3b with varying efficacy.

Experimental Protocols

In Vitro Antifungal Bioassay: Mycelial Growth Rate Method

The fungicidal activity of Antifungal Agent 74 was determined using the mycelial growth rate method. This protocol is adapted from standard methodologies in mycology.

Objective: To determine the concentration-dependent inhibitory effect of the test compound on the radial growth of fungal mycelia on a solid medium.

Materials:

-

Potato Dextrose Agar (PDA) medium

-

Test compound (Antifungal agent 74)

-

Solvent (e.g., Dimethyl Sulfoxide - DMSO)

-

Actively growing cultures of test fungi on PDA plates

-

Sterile cork borer (5 mm diameter)

-

Sterile petri dishes

-

Incubator

Procedure:

-

Preparation of Test Plates:

-

The test compound is dissolved in a minimal amount of an appropriate solvent (e.g., DMSO) to create a stock solution.

-

The stock solution is then serially diluted and added to molten PDA medium at a temperature of 45-50°C to achieve the desired final concentrations. The final solvent concentration should be kept constant across all plates (including the control) and should not affect fungal growth.

-

The PDA medium containing the test compound is poured into sterile petri dishes and allowed to solidify. A control plate containing only the solvent in PDA is also prepared.

-

-

Inoculation:

-

A 5 mm mycelial disc is taken from the edge of an actively growing fungal culture using a sterile cork borer.

-

The mycelial disc is placed, mycelium-side down, at the center of each test and control PDA plate.

-

-

Incubation:

-

The inoculated plates are incubated at a temperature optimal for the growth of the specific fungus (typically 25-28°C) in the dark.

-

-

Data Collection and Analysis:

-

The diameter of the fungal colony is measured in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungal growth in the control plate reaches the edge of the dish.

-

The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

-

The EC50 value is determined by probit analysis of the inhibition percentages against the logarithm of the compound concentrations.

-

Transcriptomic Analysis: RNA-Seq

To elucidate the mechanism of action, the transcriptomic profile of Rhizoctonia solani was analyzed after treatment with Antifungal Agent 74.

Objective: To identify differentially expressed genes in R. solani upon exposure to the test compound to understand its molecular mechanism of action.

Materials:

-

Rhizoctonia solani culture

-

Potato Dextrose Broth (PDB)

-

Antifungal agent 74 (at a specified concentration, e.g., EC50)

-

Control (solvent-treated)

-

Liquid nitrogen

-

RNA extraction kit (e.g., TRIzol reagent)

-

DNase I

-

RNA sequencing platform (e.g., Illumina)

-

Bioinformatics software for data analysis

Procedure:

-

Fungal Culture and Treatment:

-

R. solani is cultured in PDB until it reaches the logarithmic growth phase.

-

The culture is then treated with Antifungal Agent 74 at a predetermined concentration (e.g., the EC50 value). A control culture is treated with the solvent alone.

-

The cultures are incubated for a specific period to allow for changes in gene expression.

-

-

RNA Extraction and Quality Control:

-

Mycelia are harvested by filtration, washed, and immediately frozen in liquid nitrogen.

-

Total RNA is extracted from the frozen mycelia using a suitable RNA extraction kit following the manufacturer's instructions.

-

The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.

-

The quality and quantity of the RNA are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer.

-

-

Library Preparation and Sequencing:

-

An mRNA library is constructed from the total RNA using a library preparation kit (e.g., Illumina TruSeq RNA Sample Prep Kit).

-

The library is then sequenced on a high-throughput sequencing platform.

-

-

Data Analysis:

-

The raw sequencing reads are filtered to remove low-quality reads and adapter sequences.

-

The clean reads are mapped to the R. solani reference genome.

-

The expression level of each gene is quantified.

-

Differentially expressed genes (DEGs) between the treated and control samples are identified based on statistical analysis (e.g., |log2(fold change)| ≥ 1 and a false discovery rate (FDR) < 0.05).

-

Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the DEGs to identify the biological processes and pathways affected by the compound.

-

Mechanism of Action: Disruption of Key Cellular Pathways

Transcriptomic analysis of R. solani treated with Antifungal Agent 74 revealed a significant number of differentially expressed genes. Enrichment analysis of these genes indicated a profound impact on two critical cellular processes: steroid biosynthesis and ribosome biogenesis .

Disruption of Steroid Biosynthesis

The fungal cell membrane's integrity is heavily reliant on ergosterol, a primary sterol. Antifungal Agent 74 was found to down-regulate key enzymes in the ergosterol biosynthesis pathway. This disruption leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising cell membrane function and leading to cell death.

References

- 1. Stable isotope feeding studies reveal a steroid 5(6→7)abeo ring contraction biogenesis for the antibiotic solanioic acid produced by cultures of the fungus Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. De novo Transcriptome Analysis of Rhizoctonia solani AG1 IA Strain Early Invasion in Zoysia japonica Root - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrative transcriptome analysis revealed the pathogenic molecular basis of Rhizoctonia solani AG-3 TB at three progressive stages of infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Screening of Antifungal Agent 74: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive preliminary toxicity screening strategy for the novel antifungal agent, designated as Antifungal Agent 74. This agent is reported to exert its fungicidal activity by disrupting steroid biosynthesis and ribosome biogenesis in eukaryotes. Given the potential for off-target effects on mammalian cells due to the conservation of these pathways, a thorough in vitro and in vivo toxicological assessment is paramount. This document provides detailed experimental protocols, data presentation tables for summarizing putative toxicological endpoints, and conceptual diagrams of the agent's proposed mechanism of action and a recommended screening workflow. It is important to note that specific toxicity data for "Antifungal agent 74" is not publicly available. Therefore, this guide provides a framework for its evaluation, supplemented with illustrative data from compounds designated as "compound 3c" in existing literature, which may or may not be identical to Antifungal Agent 74.

Introduction

Antifungal Agent 74 is a promising new chemical entity with potent fungicidal activity against a range of pathogenic fungi, including C. arachidicola and R. solani. Its dual mechanism of action, targeting both steroid biosynthesis and ribosome biogenesis, suggests a broad spectrum of activity and potentially a lower propensity for the development of resistance. However, the conservation of these fundamental cellular processes between fungi and mammals necessitates a rigorous evaluation of its safety profile. This guide details a proposed workflow for the preliminary toxicity screening of Antifungal Agent 74 to assess its potential for off-target effects and to establish a preliminary safety window.

Proposed Mechanism of Action

Antifungal Agent 74 is hypothesized to inhibit key enzymes in the ergosterol biosynthesis pathway, the fungal equivalent of the cholesterol biosynthesis pathway in mammals. Additionally, it is believed to interfere with the complex process of ribosome biogenesis, essential for protein synthesis and cell growth.

Data Presentation: Summarized Toxicological Data

The following tables present a compilation of toxicity data found in the literature for compounds referred to as "compound 3c". It is critical to reiterate that the identity of these compounds with Antifungal Agent 74 has not been confirmed. These data are provided for illustrative purposes to guide the expected range of results from the proposed toxicity screening.

Table 1: In Vitro Cytotoxicity Data for "Compound 3c"

| Cell Line | Assay Type | Endpoint | Value | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | CCK-8 | Cell Viability | >80% at 128 µg/mL | [1] |

| Human Colorectal Adenocarcinoma Cells (Caco-2) | CCK-8 | Cell Viability | >95% at 64 µg/mL | [1] |

| Human Epidermoid Carcinoma (KB) | MTT | IC50 | 44.1 ± 3.6 µg/mL | [2] |

| Human Lung Carcinoma (LU-1) | MTT | IC50 | 52.9 ± 3.4 µg/mL | [2] |

| Human Breast Cancer (MCF-7) | MTT | IC50 | 32.8 ± 1.4 µg/mL | [2] |

| Human Leukemia (K562) | Not Specified | IC50 | 0.5 µM | [3] |

Table 2: In Vivo Acute Toxicity Data for "Compound 3c"

| Species | Route of Administration | Endpoint | Value | Reference |

| Artemia salina (Brine Shrimp) | Not Specified | LD50 | 1.03 × 10⁻⁵ M | [4][5] |

| Mice | Oral | LD50 | >2000 mg/kg | [6] |

| Animals (Not Specified) | Oral | Safety | Safe up to 3000 mg/kg | [7] |

Experimental Protocols

A tiered approach to toxicity testing is recommended, starting with in vitro assays to assess cytotoxicity and mechanism-related toxicity, followed by in vivo studies to evaluate systemic toxicity.

In Vitro Toxicity Assays

4.1.1. General Cytotoxicity Assessment

-

Objective: To determine the direct cytotoxic effect of Antifungal Agent 74 on mammalian cells.

-

Cell Lines: A panel of cell lines should be used, including a non-cancerous human cell line (e.g., human fibroblasts, HUVECs) and a relevant cancer cell line if applicable (e.g., HepG2 for liver toxicity).

-

Methodology (MTT Assay):

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with a serial dilution of Antifungal Agent 74 (e.g., 0.1 to 1000 µM) for 24, 48, and 72 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

-

4.1.2. Steroidogenesis Inhibition Assay

-

Objective: To assess the inhibitory effect of Antifungal Agent 74 on steroid hormone production in a human cell line.

-

Cell Line: H295R human adrenocortical carcinoma cells, which express all the key enzymes for steroidogenesis.

-

Methodology:

-

Culture H295R cells in 24-well plates.

-

Expose the cells to various concentrations of Antifungal Agent 74 for 48 hours.

-

Collect the cell culture medium.

-

Quantify the levels of key steroid hormones (e.g., cortisol, testosterone, estradiol) using LC-MS/MS.

-

Determine the concentration-dependent inhibition of hormone production.

-

4.1.3. Ribosome Biogenesis Stress Assay

-

Objective: To determine if Antifungal Agent 74 induces a ribosomal stress response in mammalian cells.

-

Cell Line: A human cell line with wild-type p53 (e.g., U2OS).

-

Methodology:

-

Treat cells with Antifungal Agent 74 at concentrations around the IC50 value.

-

After 24 hours, harvest the cells and perform Western blotting to assess the protein levels of p53 and its downstream target, p21.

-

An increase in p53 and p21 levels would indicate the activation of the ribosomal stress checkpoint.

-

In Vivo Acute Toxicity Study

-

Objective: To determine the acute systemic toxicity and the maximum tolerated dose (MTD) of Antifungal Agent 74 in a rodent model.

-

Animal Model: Swiss albino mice or Sprague-Dawley rats (both sexes).

-

Methodology (Up-and-Down Procedure - OECD Guideline 425):

-

Administer a single oral or intravenous dose of Antifungal Agent 74 to a single animal.

-

Observe the animal for 14 days for signs of toxicity and mortality.

-

If the animal survives, the next animal is given a higher dose. If it dies, the next animal is given a lower dose.

-

Continue this sequential dosing until the MTD and an estimate of the LD50 are determined.

-

Conduct a full necropsy and histopathological examination of major organs.

-

Mandatory Visualizations

Conclusion

The preliminary toxicity screening of Antifungal Agent 74 is a critical step in its preclinical development. The proposed tiered approach, combining in vitro and in vivo studies, will provide essential information on its safety profile. While the lack of specific public data on Antifungal Agent 74 necessitates a generalized framework, the protocols and data presentation formats outlined in this guide offer a robust starting point for its comprehensive toxicological evaluation. Careful assessment of its effects on steroidogenesis and ribosome biogenesis in mammalian systems will be crucial in determining its potential for further development as a safe and effective antifungal therapeutic.

References

- 1. Dual-functional molecule 3c targeting CYP24A1-mediated 25-hydroxyvitamin D metabolism and microbial biofilms overcomes mixed vaginal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ricerca.unich.it [ricerca.unich.it]

- 7. idr.nitk.ac.in [idr.nitk.ac.in]

The Impact of Antifungal Agents on Fungal Cell Wall Synthesis: A Technical Guide

Disclaimer: Initial research indicates that the specific compound "Antifungal Agent 74" (also known as compound 3c) primarily functions by disrupting steroid and ribosome biogenesis, rather than directly targeting fungal cell wall synthesis.[1] To provide a scientifically accurate and relevant technical guide within the user's specified topic, this document will focus on the Echinocandins , a class of antifungal agents well-established for their potent inhibitory effects on fungal cell wall synthesis. This allows for a detailed exploration of the core topic as requested.

Introduction to the Fungal Cell Wall as a Therapeutic Target

The fungal cell wall is a dynamic and essential organelle that provides structural support, protects against osmotic stress, and mediates interactions with the environment.[2][3] Crucially, it is composed of polysaccharides and proteins that are absent in mammalian cells, making it an ideal target for selective antifungal therapy.[3] The primary structural components of the fungal cell wall are β-glucans, chitin, and mannoproteins.[3][4][5] Disruption of the synthesis or integrity of these components can lead to cell lysis and fungal cell death.[6]

Mechanism of Action of Echinocandins

Echinocandins, such as caspofungin, micafungin, and anidulafungin, represent a major class of antifungal drugs that specifically inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[7][8][9] They act as non-competitive inhibitors of the enzyme β-(1,3)-D-glucan synthase.[6][8][9] This inhibition disrupts the integrity of the cell wall, leading to osmotic instability and ultimately, cell death.[6][9] This fungicidal activity is particularly pronounced against Candida species, while they exhibit fungistatic effects against molds like Aspergillus.

Quantitative Analysis of Echinocandin Activity

The in vitro efficacy of echinocandins is typically quantified by determining the Minimum Inhibitory Concentration (MIC) or Minimum Effective Concentration (MEC). The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism, while the MEC is used for filamentous fungi and is defined as the lowest drug concentration that leads to the growth of small, compact hyphal forms.

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Caspofungin against Various Fungal Pathogens

| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Candida albicans | 0.015 - 1 | 0.03 | 0.06 |

| Candida glabrata | 0.015 - 1 | 0.03 | 0.06 |

| Candida parapsilosis | 0.25 - 8 | 1 | 2 |

| Candida krusei | 0.03 - 2 | 0.125 | 0.25 |

| Aspergillus fumigatus | 0.015 - 0.25 | 0.03 | 0.06 |

Note: Data are compiled for illustrative purposes and may vary based on specific studies and geographical locations.

Table 2: In Vitro Fungicidal Activity of Caspofungin

| Fungal Species | Minimum Fungicidal Concentration (MFC) Range (µg/mL) |

| Candida albicans | 0.06 - 2 |

| Candida glabrata | 0.06 - 1 |

Note: MFC is the lowest concentration of an antifungal agent that kills 99.9% of the initial fungal inoculum.

Fungal Stress Response to Cell Wall Damage

Fungi possess sophisticated signaling pathways to sense and respond to cell wall stress, a key one being the Cell Wall Integrity (CWI) pathway.[2][10][11] This pathway is a mitogen-activated protein kinase (MAPK) cascade that becomes activated upon cell wall damage.[11][12] Activation of the CWI pathway leads to a compensatory increase in chitin synthesis and reinforcement of the cell wall.[13]

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38)

This protocol determines the MIC of an antifungal agent against yeast or filamentous fungi.

Methodology:

-

Preparation of Antifungal Agent: Prepare serial two-fold dilutions of the echinocandin (e.g., caspofungin) in RPMI 1640 medium.[14] The final concentrations typically range from 0.015 to 16 µg/mL.

-

Inoculum Preparation: Culture the fungal isolate on appropriate agar plates. Suspend fungal colonies in sterile saline to achieve a specific turbidity, equivalent to a defined cell concentration (e.g., 0.5 McFarland standard).

-

Inoculation: Dilute the fungal suspension in RPMI 1640 medium and add it to the wells of a microtiter plate containing the antifungal dilutions.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Endpoint Determination: The MIC is the lowest drug concentration that causes a significant reduction in growth (e.g., ≥50% for yeasts) compared to the drug-free control well.[15] For molds, the MEC is the lowest concentration that produces small, compact colonies.[15]

Quantification of Cell Wall Chitin Content

This assay measures the compensatory increase in chitin synthesis in response to cell wall stress induced by echinocandins.

Methodology:

-

Fungal Culture: Grow the fungal cells in a suitable liquid medium with and without a sub-inhibitory concentration of the echinocandin.

-

Cell Wall Isolation: Harvest the cells by centrifugation, wash with distilled water, and disrupt them mechanically (e.g., with glass beads).[16] Isolate the cell walls by differential centrifugation.

-

Chitin Hydrolysis: Hydrolyze the isolated cell walls with strong acid (e.g., 6M HCl) at 100°C for 4 hours to convert chitin to glucosamine.

-

Glucosamine Quantification: Neutralize the hydrolysate and quantify the amount of glucosamine using a colorimetric assay (e.g., the Morgan-Elson method). The amount of glucosamine is directly proportional to the chitin content of the cell wall.

Cell Wall Staining and Microscopy

Fluorescent dyes can be used to visualize changes in cell wall structure.

Methodology:

-

Staining: Treat fungal cells (both control and echinocandin-exposed) with a fluorescent dye that binds to cell wall components. Calcofluor White (CFW) and Trypan Blue are commonly used to stain chitin and glucans.[17]

-

Microscopy: Wash the cells to remove excess dye and visualize them using fluorescence microscopy.

-

Analysis: Compare the fluorescence intensity and localization between treated and untreated cells. An increase in fluorescence intensity in specific areas (e.g., septa, bud scars) can indicate compensatory chitin deposition.

Conclusion

The fungal cell wall remains a compelling target for the development of new antifungal therapies due to its essential nature and unique composition. Echinocandins exemplify a successful class of drugs that exploit this target by inhibiting β-(1,3)-D-glucan synthesis, thereby disrupting cell wall integrity. Understanding the mechanism of action, the resulting fungal stress responses, and the experimental protocols to study these effects is crucial for researchers and drug development professionals. Continued investigation into the intricacies of cell wall synthesis and its regulation will undoubtedly pave the way for novel therapeutic strategies to combat invasive fungal infections.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The CWI Pathway: Regulation of the Transcriptional Adaptive Response to Cell Wall Stress in Yeast [mdpi.com]

- 3. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brainkart.com [brainkart.com]

- 5. routledge.com [routledge.com]

- 6. researchgate.net [researchgate.net]

- 7. davidmoore.org.uk [davidmoore.org.uk]

- 8. Echinocandin B - Wikipedia [en.wikipedia.org]

- 9. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Cell wall staining with Trypan blue enables quantitative analysis of morphological changes in yeast cells [frontiersin.org]

An In-Depth Technical Guide to the Ribosome Biogenesis Inhibition by Antifungal Agent 74

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 74, also identified as compound 3c in recent literature, is a novel triazolo-thiadiazole derivative exhibiting potent, broad-spectrum antifungal activity. Its mechanism of action is multifaceted, primarily targeting two critical cellular processes in pathogenic fungi: steroid biosynthesis and ribosome biogenesis. This dual-action positions Antifungal agent 74 as a promising candidate for further investigation in the development of new antifungal therapies. This technical guide provides a comprehensive overview of the available data on the inhibition of ribosome biogenesis by this agent, including quantitative efficacy data, a representative experimental protocol for transcriptomic analysis, and a visualization of the targeted pathway.

Introduction

The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Antifungal agent 74 (compound 3c) has been identified as a potent inhibitor of several key plant pathogenic fungi. Transcriptomic analyses have revealed that its fungicidal activity is, in part, due to the disruption of ribosome biogenesis, a fundamental process for protein synthesis and cellular growth. This guide focuses on the ribosome biogenesis inhibition aspect of Antifungal agent 74's activity, presenting the currently available technical information to aid researchers and drug development professionals in their understanding of this promising compound.

Quantitative Data: Antifungal Efficacy

Antifungal agent 74 has demonstrated significant in vitro activity against a range of fungal pathogens. The following table summarizes the reported median effective concentration (EC50) values, which represent the concentration of the agent that inhibits 50% of the fungal mycelial growth.

| Fungal Species | EC50 (µg/mL) |

| Cercospora arachidicola | 0.64 |

| Rhizoctonia solani | 1.10 |

| Alternaria solani | 2.31 |

| Botrytis cinerea | 4.83 |

| Sclerotinia sclerotiorum | 6.15 |

| Physalospora piricola | 9.87 |

| Fusarium graminearum | 16.10 |

Data sourced from the primary literature on Antifungal agent 74 (compound 3c).

Core Mechanism: Inhibition of Ribosome Biogenesis

Transcriptomic analysis of fungi treated with Antifungal agent 74 indicates a significant disruption of ribosome biogenesis. This essential cellular process involves the synthesis and processing of ribosomal RNA (rRNA) and the assembly of ribosomal proteins to form the large and small ribosomal subunits. The inhibition of this pathway leads to a cessation of protein synthesis, ultimately resulting in fungal cell death.

Signaling Pathway Targeted by Antifungal Agent 74

While the precise molecular target of Antifungal agent 74 within the ribosome biogenesis pathway has not yet been elucidated, the overall process is well-characterized in eukaryotes. The following diagram illustrates the canonical eukaryotic ribosome biogenesis pathway, which is understood to be disrupted by Antifungal agent 74.

Caption: Generalized Eukaryotic Ribosome Biogenesis Pathway Disrupted by Antifungal Agent 74.

Experimental Protocols: Transcriptomic Analysis

The following provides a representative, generalized protocol for the transcriptomic analysis of a fungal pathogen like Rhizoctonia solani when treated with an antifungal agent. The specific details for Antifungal agent 74 are not publicly available and this protocol is based on established methodologies in the field.

Fungal Culture and Treatment

-

Inoculation: Rhizoctonia solani is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), and incubated until sufficient mycelial growth is achieved.

-

Treatment: Mycelial plugs are transferred to a liquid medium, such as Potato Dextrose Broth (PDB), and incubated to allow for fungal growth. The culture is then treated with Antifungal agent 74 at a predetermined concentration (e.g., the EC50 value) and for a specific duration. A control group without the antifungal agent is also maintained under identical conditions.

RNA Extraction and Sequencing

-

Harvesting: Mycelia from both the treated and control cultures are harvested by filtration.

-

RNA Isolation: Total RNA is extracted from the harvested mycelia using a suitable RNA isolation kit, following the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.

-

Library Preparation and Sequencing: An RNA sequencing (RNA-Seq) library is prepared from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation. The prepared library is then sequenced using a high-throughput sequencing platform.

Data Analysis

-

Quality Control: The raw sequencing reads are subjected to quality control to remove low-quality reads and adapter sequences.

-

Mapping: The high-quality reads are mapped to the reference genome of the fungal species.

-

Differential Gene Expression Analysis: The expression levels of genes in the treated and control samples are compared to identify differentially expressed genes (DEGs). Genes with a significant change in expression (e.g., a fold change > 2 and a p-value < 0.05) are identified.

-

Functional Annotation and Pathway Analysis: The identified DEGs are functionally annotated using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify the biological pathways that are significantly affected by the antifungal treatment, such as ribosome biogenesis.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a transcriptomic analysis to identify the effects of an antifungal agent.

Caption: General Workflow for Transcriptomic Analysis of Antifungal Agent Effects.

Conclusion and Future Directions

Antifungal agent 74 represents a promising new class of antifungal compounds with a dual mechanism of action that includes the potent inhibition of ribosome biogenesis. The quantitative data demonstrates its efficacy against a broad range of fungal pathogens. While the precise molecular target within the ribosome biogenesis pathway remains to be identified, the transcriptomic data provides a strong foundation for further investigation.

Future research should focus on:

-

Target Deconvolution: Identifying the specific enzyme or protein within the ribosome biogenesis pathway that is inhibited by Antifungal agent 74.

-

In Vivo Efficacy: Evaluating the antifungal activity of this agent in animal models of fungal infections.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Antifungal agent 74 to optimize its potency and pharmacokinetic properties.

A deeper understanding of the molecular interactions between Antifungal agent 74 and its target will be crucial for its development as a next-generation antifungal therapeutic.

Application Notes and Protocols for In Vivo Efficacy Assessment of Antifungal Agent 74

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the in vivo efficacy of Antifungal Agent 74 using established murine models of systemic fungal infections. The methodologies described are based on widely accepted and validated procedures to ensure reproducibility and relevance in preclinical drug development.

Overview of In Vivo Models for Antifungal Efficacy

In vivo models are crucial for determining the therapeutic potential of novel antifungal compounds. Murine models are the most commonly used for studying fungal infections due to their genetic tractability, well-characterized immune systems, and the availability of numerous reagents.[1] This document outlines protocols for two of the most prevalent and clinically relevant models: disseminated candidiasis and invasive aspergillosis. These models mimic human systemic fungal infections and are suitable for evaluating the efficacy of antifungal agents like Antifungal Agent 74.[2][3]

Murine Model of Disseminated Candidiasis

This model simulates hematogenously disseminated candidiasis, a life-threatening infection, particularly in immunocompromised individuals. The protocol is adapted from established methods for inducing systemic infection with Candida albicans.[2][4]

Experimental Protocol

Materials:

-

Fungal Strain: Candida albicans (e.g., SC5314 or ATCC 90028).[4]

-

Animals: Female BALB/c or ICR (CD-1) mice, 6-8 weeks old, weighing 20-24g.[4]

-

Culture Media: Yeast Peptone Dextrose (YPD) broth and agar, Sabouraud Dextrose Agar (SDA).

-

Reagents: Sterile saline, 5-Fluorouracil (for immunosuppression, optional).[4][5]

-

Antifungal Agent 74: Formulation suitable for the chosen route of administration.

-

Vehicle Control: The vehicle used to formulate Antifungal Agent 74.

-

Positive Control: An approved antifungal agent (e.g., fluconazole, amphotericin B).[6][7]

Procedure:

-

Inoculum Preparation:

-

Culture C. albicans on YPD agar plates.

-

Inoculate a single colony into YPD broth and incubate overnight at 30°C with shaking.[2]

-

Harvest fungal cells by centrifugation, wash twice with sterile saline, and resuspend in sterile saline.[2]

-

Count cells using a hemocytometer and adjust the concentration to 1 x 10⁶ cells/mL in sterile saline.

-

-

Animal Infection:

-

Treatment Regimen:

-

Randomly assign mice to treatment groups (e.g., Vehicle Control, Antifungal Agent 74 low dose, Antifungal Agent 74 high dose, Positive Control). A typical group size is 6-10 mice.

-

Initiate treatment at a specified time post-infection (e.g., 2 hours).

-

Administer Antifungal Agent 74, vehicle, or positive control at predetermined doses and schedules (e.g., once or twice daily for 7 days). The route of administration (e.g., oral, intraperitoneal, intravenous) will depend on the formulation of Antifungal Agent 74.

-

-

Monitoring and Endpoints:

-

Monitor mice daily for clinical signs of illness (e.g., weight loss, lethargy, ruffled fur) and mortality for up to 21 days.

-

Primary endpoints can include survival rate and fungal burden in target organs (kidneys, brain, spleen) at the end of the study or at pre-defined time points.

-

For fungal burden analysis, aseptically remove kidneys at the time of euthanasia, homogenize the tissue in sterile saline, and plate serial dilutions on SDA plates.

-

Incubate plates at 37°C for 24-48 hours and count the colony-forming units (CFU). Express the results as log₁₀ CFU per gram of tissue.

-

Data Presentation: Disseminated Candidiasis Model

Table 1: Survival Rate in Murine Model of Disseminated Candidiasis

| Treatment Group | Dose (mg/kg) | Administration Route | Survival Rate (%) at Day 21 |

| Vehicle Control | - | - | 10 |

| Antifungal Agent 74 | 10 | Oral | 60 |

| Antifungal Agent 74 | 25 | Oral | 90 |

| Fluconazole | 10 | Oral | 80 |

Table 2: Fungal Burden in Kidneys

| Treatment Group | Dose (mg/kg) | Mean Log₁₀ CFU/g Kidney (± SD) |

| Vehicle Control | - | 7.5 (± 0.8) |

| Antifungal Agent 74 | 10 | 4.2 (± 1.1) |

| Antifungal Agent 74 | 25 | 2.1 (± 0.5) |

| Fluconazole | 10 | 2.8 (± 0.7) |

Murine Model of Invasive Aspergillosis

This model is designed to mimic invasive pulmonary aspergillosis, a severe infection primarily affecting immunocompromised individuals. The protocol involves immunosuppression followed by intranasal or aerosol inhalation of Aspergillus fumigatus conidia.[1][9][10]

Experimental Protocol

Materials:

-

Fungal Strain: Aspergillus fumigatus (e.g., Af293).

-

Animals: Male BALB/c mice, 20-22g.[10]

-

Culture Media: Sabouraud Dextrose Agar (SDA).

-

Reagents: Sterile saline with 0.1% Tween 80, Cyclophosphamide, Cortisone Acetate.[10]

-

Antifungal Agent 74: Formulation suitable for the chosen route of administration.

-

Vehicle Control: The vehicle used to formulate Antifungal Agent 74.

-

Positive Control: An approved antifungal agent (e.g., voriconazole, liposomal amphotericin B).[11]

Procedure:

-

Inoculum Preparation:

-

Grow A. fumigatus on SDA plates for 5-7 days at 37°C to allow for conidiation.

-

Harvest conidia by flooding the plate with sterile saline containing 0.1% Tween 80 and gently scraping the surface.

-

Filter the suspension through sterile gauze to remove hyphal fragments.

-

Wash the conidia twice with sterile saline and count using a hemocytometer.

-

Adjust the final concentration to 2.5 x 10⁷ conidia/mL in sterile saline.

-

-

Animal Immunosuppression and Infection:

-

Treatment Regimen:

-

Randomize mice into treatment groups as described for the candidiasis model.

-

Begin treatment 24 hours post-infection.

-

Administer Antifungal Agent 74, vehicle, or positive control at specified doses and schedules for a defined period (e.g., 7-14 days).

-

-

Monitoring and Endpoints:

-

Monitor survival daily for up to 21 days.

-

Assess fungal burden in the lungs at specific time points. Homogenize lung tissue and plate serial dilutions to determine CFU/g of tissue.

-

Histopathological analysis of lung tissue can also be performed to assess the extent of fungal invasion and inflammation.

-

Data Presentation: Invasive Aspergillosis Model

Table 3: Survival Rate in Murine Model of Invasive Aspergillosis

| Treatment Group | Dose (mg/kg) | Administration Route | Survival Rate (%) at Day 14 |

| Vehicle Control | - | - | 0 |

| Antifungal Agent 74 | 20 | Intraperitoneal | 50 |

| Antifungal Agent 74 | 50 | Intraperitoneal | 80 |

| Voriconazole | 20 | Oral | 70 |

Table 4: Fungal Burden in Lungs

| Treatment Group | Dose (mg/kg) | Mean Log₁₀ CFU/g Lung (± SD) |

| Vehicle Control | - | 6.8 (± 0.9) |

| Antifungal Agent 74 | 20 | 3.9 (± 1.2) |

| Antifungal Agent 74 | 50 | 1.8 (± 0.6) |

| Voriconazole | 20 | 2.5 (± 0.8) |

Visualizing Experimental Workflows

Disseminated Candidiasis Model Workflow

Caption: Workflow for the murine model of disseminated candidiasis.

Invasive Aspergillosis Model Workflow

Caption: Workflow for the murine model of invasive aspergillosis.

Pharmacokinetics of Antifungal Agent 74

Understanding the pharmacokinetic (PK) properties of Antifungal Agent 74 is essential for interpreting efficacy data and designing optimal dosing regimens.[12] Key PK parameters to consider include absorption, distribution, metabolism, and excretion.

Proposed Signaling Pathway Interaction

While the precise mechanism of action for Antifungal Agent 74 is under investigation, a hypothesized pathway involves the disruption of fungal cell wall integrity.

References

- 1. Murine Model of Invasive Aspergillosis | Springer Nature Experiments [experiments.springernature.com]

- 2. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. niaid.nih.gov [niaid.nih.gov]

- 5. niaid.nih.gov [niaid.nih.gov]

- 6. Sixty years of Amphotericin B: An Overview of the Main Antifungal Agent Used to Treat Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amphotericin B - Wikipedia [en.wikipedia.org]

- 8. Murine model for disseminated Candidiasis [bio-protocol.org]

- 9. Novel Inhalational Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Animal Models of Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antifungal Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Combination Therapy of Antifungal Agents Targeting Ergosterol Biosynthesis

Disclaimer: Extensive searches for "antifungal agent 74" (also referred to as "compound 3c" in some initial contexts) did not yield publicly available data on its combination therapy with other antifungal agents. Therefore, these application notes and protocols are based on the general principles of antifungal combination therapy, focusing on agents that, like the described mechanism of antifungal agent 74, inhibit ergosterol biosynthesis. The examples and data presented are illustrative and based on findings for other antifungal compounds that share this mechanism of action.

Introduction

The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the exploration of novel therapeutic strategies. Combination therapy, utilizing two or more antifungal agents with different mechanisms of action, presents a promising approach to enhance efficacy, reduce the dosage of individual drugs (thereby minimizing toxicity), and combat the development of resistance.

One of the most successful targets for antifungal drug development is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to impaired membrane fluidity and function, ultimately resulting in fungal cell death. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in evaluating the in vitro synergistic potential of antifungal agents that inhibit ergosterol biosynthesis in combination with other classes of antifungals.

Principles of Antifungal Synergy

Antifungal synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This can be achieved through various mechanisms, such as:

-

Sequential blockade: Inhibiting different steps in the same essential metabolic pathway.

-

Enhanced drug uptake: One agent increasing the permeability of the fungal cell to another.

-

Inhibition of resistance mechanisms: One agent preventing the development of resistance to the other.

The interaction between two antifungal agents can be classified as synergistic, additive (indifferent), or antagonistic. These interactions are typically quantified using the Fractional Inhibitory Concentration Index (FICI).

Data Presentation: Quantifying Antifungal Interactions

Clear and structured presentation of quantitative data is crucial for comparing the efficacy of different antifungal combinations. The following tables provide templates for summarizing results from in vitro synergy testing.

Table 1: Minimum Inhibitory Concentrations (MICs) of Individual Antifungal Agents

| Fungal Strain | Antifungal Agent A (Ergosterol Biosynthesis Inhibitor) MIC (µg/mL) | Antifungal Agent B (e.g., Polyene) MIC (µg/mL) | Antifungal Agent C (e.g., Echinocandin) MIC (µg/mL) |

| Candida albicans ATCC 90028 | 0.5 | 1 | 0.25 |

| Aspergillus fumigatus ATCC 204305 | 1 | 2 | 0.5 |

| Clinical Isolate 1 (C. glabrata) | 4 | 1 | 0.125 |

Table 2: In Vitro Synergy Testing Results (Checkerboard Assay)

| Fungal Strain | Antifungal Combination | MIC of Agent A in Combination (µg/mL) | MIC of Agent B in Combination (µg/mL) | FICI | Interpretation |

| C. albicans ATCC 90028 | Agent A + Agent B | 0.125 | 0.25 | 0.5 | Synergy |

| C. albicans ATCC 90028 | Agent A + Agent C | 0.25 | 0.125 | 1.0 | Additive |

| A. fumigatus ATCC 204305 | Agent A + Agent B | 0.5 | 0.5 | 1.0 | Additive |

| A. fumigatus ATCC 204305 | Agent A + Agent C | 0.125 | 0.0625 | 0.25 | Synergy |

| Clinical Isolate 1 (C. glabrata) | Agent A + Agent B | 2 | 0.5 | 1.0 | Additive |

| Clinical Isolate 1 (C. glabrata) | Agent A + Agent C | 0.5 | 0.03125 | 0.375 | Synergy |

-

FICI Calculation: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Interpretation:

-